molecular formula C4H6Br2O B3061101 2,3-Dibromobutanal CAS No. 50553-14-5

2,3-Dibromobutanal

Cat. No.: B3061101
CAS No.: 50553-14-5
M. Wt: 229.9 g/mol
InChI Key: ZYIVEANXLDDGII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dibromobutanal is an organic compound with the molecular formula C4H6Br2O It is a dibromo derivative of butanal, where two bromine atoms are attached to the second and third carbon atoms of the butanal chain

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Dibromobutanal can be synthesized through the bromination of butanal. The process involves the addition of bromine (Br2) to butanal in the presence of a suitable solvent, such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction typically occurs at room temperature and may require a catalyst to proceed efficiently.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques, such as distillation and crystallization, are common in industrial settings to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2,3-Dibromobutanal undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form 2,3-dibromobutanoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of this compound can yield 2,3-dibromobutanol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide (NaOH) and potassium cyanide (KCN).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Sodium hydroxide (NaOH) in water or potassium cyanide (KCN) in ethanol.

Major Products

    Oxidation: 2,3-Dibromobutanoic acid.

    Reduction: 2,3-Dibromobutanol.

    Substitution: Various substituted butanal derivatives depending on the nucleophile used.

Scientific Research Applications

2,3-Dibromobutanal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: The compound can be used to study the effects of halogenated aldehydes on biological systems. It serves as a model compound for investigating the interactions of halogenated organic compounds with enzymes and other biomolecules.

    Medicine: Research into the potential medicinal applications of this compound is ongoing. It may serve as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer chemistry and materials science.

Mechanism of Action

The mechanism of action of 2,3-Dibromobutanal involves its reactivity with nucleophiles and electrophiles. The presence of two bromine atoms makes the compound highly reactive towards nucleophilic substitution reactions. The aldehyde group in this compound can undergo nucleophilic addition reactions, forming various adducts depending on the nucleophile used.

Molecular Targets and Pathways

In biological systems, this compound can interact with enzymes and proteins through covalent modification. The compound may form adducts with amino acid residues, affecting the function of the target proteins. The exact molecular targets and pathways involved in these interactions are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dibromobutane: A similar compound with a saturated carbon chain, lacking the aldehyde group.

    2,3-Dibromobutanol: The reduced form of 2,3-Dibromobutanal, containing a hydroxyl group instead of an aldehyde group.

    2,3-Dibromobutanoic acid: The oxidized form of this compound, containing a carboxylic acid group.

Uniqueness

This compound is unique due to the presence of both bromine atoms and an aldehyde group. This combination of functional groups imparts distinct reactivity and properties to the compound, making it valuable for various applications in research and industry. The aldehyde group allows for nucleophilic addition reactions, while the bromine atoms facilitate substitution reactions, providing a versatile platform for chemical transformations.

Biological Activity

2,3-Dibromobutanal is an organic compound with the molecular formula C4_4H6_6Br2_2O, characterized by two bromine atoms at the second and third carbon positions of the butanal structure. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. The presence of bromine enhances its electrophilic character, making it a valuable intermediate in organic synthesis and medicinal chemistry.

This compound can be synthesized through various methods including:

  • Bromination of Butanal : Direct bromination under controlled conditions.
  • Reactions with Nucleophiles : The compound can undergo nucleophilic substitution reactions due to the presence of the aldehyde functional group.

These properties make it suitable for further modifications in drug development and chemical synthesis.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against certain bacteria and fungi. A study highlighted its effectiveness against strains such as Staphylococcus aureus and Candida albicans, showing potential for use in treating infections caused by these pathogens.

Anticancer Potential

In addition to its antimicrobial effects, this compound is being investigated for its anticancer activity . Preliminary studies suggest that it may inhibit the growth of cancer cells, although further research is required to elucidate the mechanisms involved. For instance, its interaction with cellular pathways related to apoptosis (programmed cell death) is a focal point of ongoing investigations.

The mechanism by which this compound exerts its biological effects is primarily attributed to its reactivity as an electrophile. It can interact with nucleophiles in biological systems, leading to:

  • Formation of Covalent Bonds : This can modify biomolecules such as proteins and nucleic acids.
  • Disruption of Cellular Functions : By altering key biomolecules, it may interfere with cellular signaling pathways and metabolic processes.

Case Studies and Research Findings

StudyFocusFindings
Study 1Antimicrobial ActivityDemonstrated efficacy against S. aureus and C. albicans with minimal inhibitory concentrations (MICs) established.
Study 2Anticancer ActivityShowed inhibition of cell proliferation in various cancer cell lines, suggesting potential as an anticancer agent.
Study 3Mechanistic InsightsIdentified interactions with cellular targets leading to apoptosis in cancer cells .

Properties

IUPAC Name

2,3-dibromobutanal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6Br2O/c1-3(5)4(6)2-7/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYIVEANXLDDGII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C=O)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6Br2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60964775
Record name 2,3-Dibromobutanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60964775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50553-14-5
Record name Butanol, 2,3-dibromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050553145
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Dibromobutanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60964775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Dibromobutanal
Reactant of Route 2
2,3-Dibromobutanal
Reactant of Route 3
2,3-Dibromobutanal
Reactant of Route 4
2,3-Dibromobutanal
Reactant of Route 5
2,3-Dibromobutanal
Reactant of Route 6
Reactant of Route 6
2,3-Dibromobutanal

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.